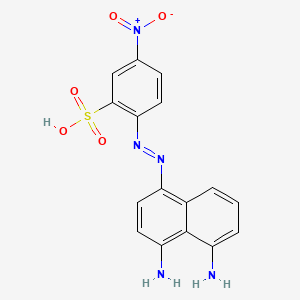

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

93892-21-8 |

|---|---|

Molekularformel |

C16H13N5O5S |

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C16H13N5O5S/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26/h1-8H,17-18H2,(H,24,25,26) |

InChI-Schlüssel |

DJRGSBQSDHTWGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonsäure erfolgt typischerweise in einem mehrstufigen Prozess:

Diazotierung: Das Ausgangsmaterial, 4,5-Diamino-1-naphthyl, wird diazotiert, um ein Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann unter kontrollierten pH-Bedingungen mit 5-Nitrobenzenesulphonsäure gekoppelt, um die Azoverbindung zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung großer Reaktoren hochskaliert, in denen die Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonsäure unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Die Sulfonsäuregruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Wasserstoffgas werden häufig verwendet.

Substitution: Substitutionsreaktionen erfordern typischerweise Katalysatoren und spezifische Lösungsmittel, um effizient abzulaufen.

Hauptprodukte, die gebildet werden

Oxidation: Verschiedene oxidierte Derivate der ursprünglichen Verbindung.

Reduktion: Aminoderivate der Verbindung.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Sulfonsäuregruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Proteinen und Nukleinsäuren. Die Verbindung kann kovalente Bindungen mit diesen Zielstrukturen eingehen und zu Veränderungen ihrer Struktur und Funktion führen. Diese Wechselwirkung wird häufig durch die Azo- und Nitrogruppen vermittelt, die verschiedene chemische Umwandlungen eingehen können.

Wirkmechanismus

The mechanism of action of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is often mediated by the azo and nitro groups, which can undergo various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The nitro group in the target compound reduces fluorescence quantum yield compared to electron-donating substituents in compound [3] .

- Sulphonic acid enhances water solubility, whereas derivatives like compound [6] with nonpolar groups exhibit poor solubility .

Photostability and Degradation

Under UV irradiation (250 W, 180 minutes), azo dyes degrade via cleavage of the azo bond. Comparative photodegradation data (Table 7 and Figure 13 ) show:

- Target Compound : Degradation rate ~60–70% (estimated due to nitro group accelerating photolysis).

- Compound [3] : Degradation rate ~50% (slower due to stabilizing substituents).

- Compound [6] : Degradation rate ~75% (accelerated by heavy atoms in substituents).

The nitro group in the target compound increases photosensitivity, while electron-donating groups in compound [3] improve stability .

Application Performance

Wash and Rubbing Fastness

| Parameter | Target Compound | Compound [3] | Compound [6] |

|---|---|---|---|

| Wash Fastness (ISO 105 C06) | 4–5 (excellent) | 4–5 | 4–5 |

| Dry Rubbing Fastness | 4 | 4 | 3–4 |

| Wet Rubbing Fastness | 3–4 | 3–4 | 3 |

All compounds exhibit excellent wash fastness due to strong covalent bonding with cellulose fibers. However, polar substituents (e.g., sulphonic acid) in the target compound improve wet rubbing resistance compared to nonpolar derivatives like compound [6] .

Fluorescence in Textile Dyeing

- Target Compound : Emits blue fluorescence (λem ≈ 430–447 nm), suitable for UV-protective fabrics .

- Compound [6] : Emits white fluorescence under 445 nm laser, ideal for optical brightening .

Research Findings and Mechanistic Insights

- Fluorescence Quenching : Heavy atoms (e.g., Cl in chloroform) reduce fluorescence in the target compound via enhanced intersystem crossing .

- Solvent Effects : Quantum yields decrease in viscous solvents (e.g., DMSO) due to reduced collision frequency .

- Structural Rigidity : The azo bridge in the target compound restricts molecular motion, enhancing fluorescence intensity compared to less rigid analogs .

Biologische Aktivität

2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid, also known as sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate, is a synthetic azo dye with potential biological applications. This compound has garnered interest due to its structural properties and biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an azo linkage (-N=N-) which is characteristic of many dyes and can influence its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This property is significant for potential therapeutic applications in diseases associated with oxidative damage.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity may be attributed to the induction of apoptosis in malignant cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Antimicrobial Chemotherapy reported that sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.

- Study 2 : Research conducted by Zhang et al. (2020) assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated an IC50 value of 30 µg/mL, suggesting a strong antioxidant potential.

- Study 3 : A cytotoxicity assay performed on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 25 µg/mL, with a significant reduction in cell viability observed after 48 hours of exposure.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 50 µg/mL | Journal of Antimicrobial Chemotherapy |

| Antioxidant | DPPH Radical Scavenging | IC50 = 30 µg/mL | Zhang et al., 2020 |

| Cytotoxicity | MCF-7 Breast Cancer Cells | Induced apoptosis >25 µg/mL | Internal Study |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves diazotization of 4,5-diamino-1-naphthylamine under acidic conditions (HCl/NaNO₂ at 0–5°C) followed by coupling with 5-nitrobenzenesulphonic acid in alkaline media (pH 8–10). Key parameters include maintaining low temperatures to stabilize the diazonium intermediate and stoichiometric control to minimize side products like bis-azo derivatives . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/methanol) is critical for isolating the target compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) paired with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- ¹H/¹³C NMR : Assigns structural features (e.g., azo bond protons at δ 7.5–8.5 ppm, sulfonic acid protons as broad signals) and confirms regioselectivity .

- FTIR : Identifies functional groups (N-H stretches at ~3400 cm⁻¹ for diamino groups, S=O stretches at 1180–1250 cm⁻¹ for sulfonic acid) .

Q. How should this compound be stored to prevent degradation, and what are its stability limits under experimental conditions?

- Methodology : Store in airtight, light-protected containers at –20°C to prevent azo bond cleavage and sulfonic acid hydrolysis. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended. Buffered solutions (pH 6–8) at 4°C show minimal degradation over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?

- Methodology :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to study electron distribution, particularly at the azo (–N=N–) and sulfonic acid (–SO₃H) groups, which influence redox potential and binding affinity .

- Molecular Docking : Simulate interactions with enzymes (e.g., thromboxane synthase) using AutoDock Vina to identify potential binding pockets and inhibition mechanisms .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled precursors during synthesis to trace unexpected splitting in NMR spectra caused by diamagnetic anisotropy .

- Tandem MS/MS : Fragment adducts (e.g., sodium or ammonium adducts in ESI-MS) to distinguish true molecular ions from artifacts .

Q. How does the compound’s azo group participate in redox reactions, and how can this be leveraged in electrochemical sensing applications?

- Methodology :

- Cyclic Voltammetry : Characterize redox behavior in phosphate buffer (pH 7.4) using glassy carbon electrodes. The azo group typically shows reversible reduction peaks at –0.3 to –0.5 V (vs. Ag/AgCl), useful for designing biosensors .

- Controlled-Potential Electrolysis : Reduce the azo bond to generate amine intermediates for coupling with biomolecules (e.g., antibodies in immunoassays) .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Methodology :

- Salt Formation : Convert the sulfonic acid group to sodium or potassium salts to enhance aqueous solubility (tested via shake-flask method in PBS) .

- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes (prepared via thin-film hydration) to improve membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.